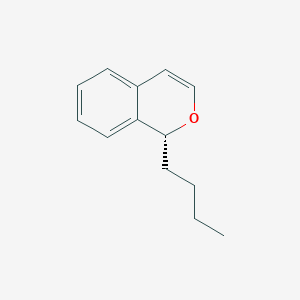
(1R)-1-Butyl-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Butyl-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids and coumarins. The compound’s structure consists of a benzene ring fused to a pyran ring, with a butyl group attached to the first carbon of the pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Butyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 2-hydroxychalcones. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-1-Butyl-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzopyrans or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran-4,5-dione, while reduction could produce 1-butyl-1,2,3,4-tetrahydro-2-benzopyran.
Wissenschaftliche Forschungsanwendungen
(1R)-1-Butyl-1H-2-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1R)-1-Butyl-1H-2-benzopyran involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-Butyl-1H-2-benzopyran-4-one: Similar structure but with a ketone group at the fourth position.
This compound-3-ol: Similar structure but with a hydroxyl group at the third position.
This compound-2-carboxylic acid: Similar structure but with a carboxylic acid group at the second position.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
920976-00-7 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(1R)-1-butyl-1H-isochromene |
InChI |
InChI=1S/C13H16O/c1-2-3-8-13-12-7-5-4-6-11(12)9-10-14-13/h4-7,9-10,13H,2-3,8H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
JQESTSAABYHOGS-CYBMUJFWSA-N |
Isomerische SMILES |
CCCC[C@@H]1C2=CC=CC=C2C=CO1 |
Kanonische SMILES |
CCCCC1C2=CC=CC=C2C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















